

Spectroscopic Profile of 2-Cyano-3-hydroxyquinoline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Cyano-3-hydroxyquinoline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Cyano-3-hydroxyquinoline**, a key heterocyclic scaffold in medicinal chemistry and materials science. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of the molecule. The information presented herein is compiled from analyses of structurally similar compounds and established spectroscopic principles, offering a robust predictive framework for researchers working with this molecule.

Molecular Structure and Spectroscopic Overview

2-Cyano-3-hydroxyquinoline possesses a rigid, planar quinoline core functionalized with a hydroxyl (-OH) group at the 3-position and a cyano (-C≡N) group at the 2-position. This substitution pattern significantly influences the electronic environment of the molecule, giving rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming the identity, purity, and structural integrity of synthesized **2-Cyano-3-hydroxyquinoline**.

The following sections provide a detailed breakdown of the expected NMR, IR, and UV-Vis data, presented in clear, tabular formats for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ^1H and ^{13}C NMR chemical shifts for **2-Cyano-3-hydroxyquinoline** are based on data from analogous quinoline derivatives and the known effects of cyano and hydroxyl substituents.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **2-Cyano-3-hydroxyquinoline** is expected to show distinct signals for the aromatic protons of the quinoline ring system and a characteristic signal for the hydroxyl proton. The exact chemical shifts can be influenced by the solvent used.

Table 1: Predicted ^1H NMR Chemical Shifts for **2-Cyano-3-hydroxyquinoline**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H4	8.0 - 8.2	s	-
H5	7.8 - 8.0	d	7.5 - 8.5
H6	7.4 - 7.6	t	7.0 - 8.0
H7	7.6 - 7.8	t	7.0 - 8.0
H8	7.9 - 8.1	d	7.5 - 8.5
3-OH	9.0 - 11.0	br s	-

Note: Chemical shifts are referenced to TMS ($\delta = 0.00$ ppm). The hydroxyl proton signal is often broad and its chemical shift is highly dependent on solvent and concentration.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum will provide information on all carbon atoms in the molecule, including the quaternary carbons of the quinoline ring and the cyano group.

Table 2: Predicted ^{13}C NMR Chemical Shifts for **2-Cyano-3-hydroxyquinoline**

Carbon	Predicted Chemical Shift (δ , ppm)
C2	140 - 145
C3	150 - 155
C4	120 - 125
C4a	125 - 130
C5	128 - 132
C6	124 - 128
C7	130 - 135
C8	118 - 122
C8a	145 - 150
C \equiv N	115 - 120

Note: Chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-Cyano-3-hydroxyquinoline** is expected to show characteristic absorption bands for the hydroxyl, cyano, and aromatic C-H and C=C bonds.

Table 3: Predicted IR Absorption Frequencies for **2-Cyano-3-hydroxyquinoline**

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
O-H stretch (hydroxyl)	3200 - 3500	Broad, Strong
Aromatic C-H stretch	3000 - 3100	Medium
C≡N stretch (cyano)	2220 - 2260	Strong, Sharp
C=C and C=N stretch (aromatic)	1500 - 1650	Medium to Strong
C-O stretch (hydroxyl)	1200 - 1300	Medium
Aromatic C-H bend	750 - 900	Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like quinoline. The UV-Vis spectrum of **2-Cyano-3-hydroxyquinoline** is expected to show multiple absorption bands corresponding to $\pi \rightarrow \pi^*$ transitions.

Table 4: Predicted UV-Vis Absorption Maxima for **2-Cyano-3-hydroxyquinoline**

Transition	Predicted λ_{max} (nm)	Molar Absorptivity (ϵ , M ⁻¹ cm ⁻¹)
$\pi \rightarrow \pi$	~230 - 250	High
$\pi \rightarrow \pi$	~280 - 300	Medium
$\pi \rightarrow \pi^*$	~330 - 350	Medium to Low

Note: The exact λ_{max} and molar absorptivity values can vary depending on the solvent.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2-Cyano-3-hydroxyquinoline** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Tune and shim the instrument for optimal resolution.
 - Acquire the spectrum using a standard pulse sequence.
 - Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).
 - A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

- Sample Preparation (ATR):
 - Ensure the ATR crystal is clean.
 - Place a small amount of the solid **2-Cyano-3-hydroxyquinoline** sample directly onto the crystal.

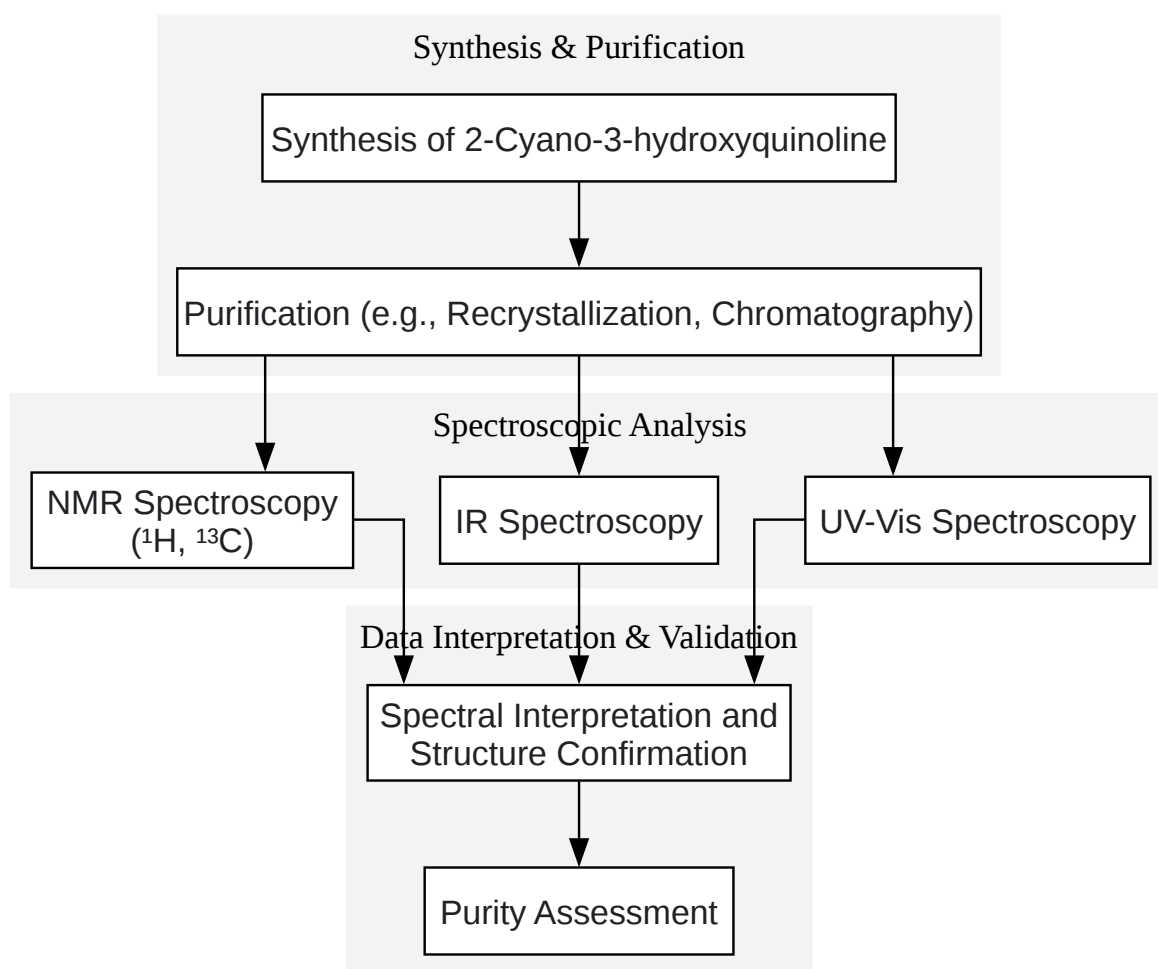
- Apply pressure to ensure good contact between the sample and the crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Collect a background spectrum of the empty ATR crystal.
 - Collect the sample spectrum over the desired range (e.g., 4000-400 cm^{-1}).
 - Co-add multiple scans to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy

- Sample Preparation:
 - Prepare a stock solution of **2-Cyano-3-hydroxyquinoline** of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).
 - Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically resulting in an absorbance between 0.1 and 1.0).
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Acquisition:
 - Fill a cuvette with the pure solvent to be used as a blank.
 - Fill a matched cuvette with the sample solution.
 - Scan the sample over the desired wavelength range (e.g., 200-800 nm).
- Data Processing: The software will automatically subtract the blank spectrum from the sample spectrum. Identify the wavelengths of maximum absorbance (λ_{max}).

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic characterization of **2-Cyano-3-hydroxyquinoline**.



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Caption: General workflow for the synthesis and spectroscopic characterization.

This guide serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of **2-Cyano-3-hydroxyquinoline**. The provided spectroscopic data and protocols will aid in the unambiguous identification and quality control of this important chemical entity.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com